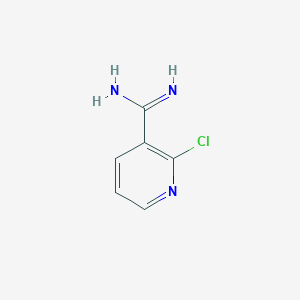

2-Chloronicotinimidamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloropyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZEHUJMNONNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626464 | |

| Record name | 2-Chloropyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473464-13-0 | |

| Record name | 2-Chloro-3-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473464-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloronicotinimidamide

Established Synthetic Routes for 2-Chloronicotinimidamide

The traditional synthesis of this compound is a multi-step process that hinges on the initial formation of a key intermediate, 2-chloronicotinonitrile, followed by the conversion of the nitrile group into the desired imidamide functionality.

The primary route to the 2-chloropyridine (B119429) scaffold involves the direct chlorination of a pyridine (B92270) precursor. For the synthesis of 2-chloronicotinonitrile, the typical starting material is nicotinamide (B372718) or nicotinonitrile (3-cyanopyridine).

A common method involves the treatment of nicotinamide with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.org This reaction achieves both dehydration of the amide to a nitrile and chlorination of the pyridine ring in a single pot. The reaction is highly exothermic and requires careful temperature control. orgsyn.org Following the reaction, the crude product is typically isolated by pouring the mixture onto ice, followed by neutralization and extraction. orgsyn.org

Vapor-phase chlorination of 3-cyanopyridine (B1664610) with molecular chlorine (Cl₂) at high temperatures (250-500°C) is another established industrial method. google.com This process can be optimized to selectively yield 2-chloro-5-cyanopyridine (B21959) or other chlorinated isomers depending on the reaction conditions, such as temperature and residence time. google.com

Table 1: Comparison of Chlorination Methods for Nicotinonitrile Precursors

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrative Chlorination | PCl₅, POCl₃ | Reflux, controlled addition | One-pot from nicotinamide | Harsh reagents, exothermic |

With the precursor 2-chloronicotinonitrile in hand, the next critical step is the formation of the imidamide group. The Pinner reaction is the most classical and direct method for this transformation. wikipedia.orgnrochemistry.comorganic-chemistry.org

The Pinner reaction involves treating the nitrile with an anhydrous alcohol (like ethanol) in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.org This process first forms a highly reactive imino ester salt, known as a Pinner salt (an alkyl imidate salt). wikipedia.org This intermediate is typically not isolated. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine (imidamide). wikipedia.orgnrochemistry.com Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate imino ester back to an ester or the starting nitrile. organic-chemistry.org

Imino Ester Formation: 2-chloronicotinonitrile reacts with an alcohol (ROH) and HCl to form the corresponding 2-chloro-3-(alkoxy(imino)methyl)pyridinium chloride.

Ammonolysis: The Pinner salt reacts with ammonia (NH₃) to yield this compound and releases the alcohol.

An alternative, though less direct, pathway involves the controlled hydrolysis of the nitrile. Acid- or base-catalyzed hydrolysis of a nitrile first yields an amide (2-chloronicotinamide). libretexts.orgpressbooks.pub This amide can then be converted to the imidamide, although this is a more complex route than the direct Pinner reaction. For instance, partial hydrolysis of 2-chloronicotinonitrile can be achieved using sulfuric acid, followed by treatment with ammonium (B1175870) hydroxide (B78521) to yield 2-chloronicotinamide. chemicalbook.com

Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. These include catalytic and regioselective approaches.

While direct catalytic synthesis of this compound is not widely documented, significant advances have been made in the catalytic synthesis of the broader nicotinimidamide family. These methods often employ transition metal catalysts, particularly copper, to construct the substituted pyridine ring in a single, multi-component reaction.

For example, a copper-catalyzed five-component domino reaction has been developed to synthesize a library of nicotinimidamides from oxime esters, terminal ynones, sulfonyl azides, aryl aldehydes, and ammonium acetate. rsc.org Another copper-catalyzed four-component reaction utilizes O-acetyl oximes, terminal ynones, sulfonyl azides, and NH₄OAc. rsc.org These reactions proceed through complex cascades involving the formation of reactive ketenimine intermediates, followed by cyclization and oxidation to form the final nicotinimidamide product. rsc.orgrsc.org Although these methods provide access to highly substituted nicotinimidamides, their application to the specific synthesis of the 2-chloro variant has not been explicitly demonstrated and would require a substrate-scope investigation.

Chemo- and regioselectivity are paramount in the synthesis of polysubstituted heterocycles like this compound. The challenge lies in directing reagents to react at the desired position, especially on a pyridine ring which has multiple potential reaction sites.

Regioselective synthesis often relies on the inherent electronic properties of the substituted pyridine ring or the use of directing groups. In the context of chlorination, controlling the temperature and catalyst can influence the position of halogenation on the pyridine ring. google.com

For the imidamide formation step, the Pinner reaction is inherently chemoselective, as the reaction conditions specifically target the nitrile group without affecting the chloro-substituent on the aromatic ring. wikipedia.org

More advanced regioselective syntheses focus on building the ring system from acyclic precursors in a controlled manner. Palladium-catalyzed cyclocarbonylative Sonogashira coupling reactions, for instance, allow for the regioselective synthesis of chromones from 2-iodophenols and alkynes. nih.gov Similar logic could be applied to pyridine synthesis, where a domino reaction from carefully chosen fragments could regioselectively construct the this compound core. mdpi.com Molybdenum-catalyzed allylic amination is another example of a highly regioselective process for forming C-N bonds, showcasing the power of modern catalysts in controlling reaction outcomes. organic-chemistry.org

Reactivity Profiling and Transformation Pathways of this compound

The reactivity of this compound is dictated by its three key structural components: the electrophilic pyridine ring, the reactive chloro substituent at the 2-position, and the nucleophilic/basic imidamide group at the 3-position.

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. thieme-connect.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a powerful handle for further functionalization.

Table 2: Potential Transformations via Nucleophilic Aromatic Substitution (SₙAr)

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Alkylamines, Arylamines | 2-Amino-nicotinimidamides |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-nicotinimidamides |

| Thiolates | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-nicotinimidamides |

| Hydroxide | NaOH, H₂O | 2-Hydroxynicotinimidamide (pyridone) thieme-connect.com |

The imidamide group itself is a versatile functional group. It is basic and can be protonated to form an amidinium salt. The nitrogen atoms are nucleophilic and can participate in reactions. For example, the imidamide can act as a bidentate ligand, coordinating to metal centers.

Furthermore, the proximity of the chloro and imidamide groups can facilitate intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable two-carbon electrophile could lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a common scaffold in medicinal chemistry. The reaction of N-alkyl-2-chloropyridine-3-thiocarboxamides with isocyanates to form thioxo-dihydropyrido[2,3-d]pyrimidinones illustrates a similar cyclization strategy. clockss.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloronicotinonitrile |

| Nicotinamide |

| 3-cyanopyridine |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

| 2-chloro-5-cyanopyridine |

| Pinner salt (alkyl imidate salt) |

| 2-chloronicotinamide |

| Oxime esters |

| Terminal ynones |

| Sulfonyl azides |

| Aryl aldehydes |

| Ammonium acetate |

| O-acetyl oximes |

| 2-chloro-3-(alkoxy(imino)methyl)pyridinium chloride |

| 2-Amino-nicotinimidamides |

| 2-Methoxy-nicotinimidamides |

| 2-(Phenylthio)-nicotinimidamides |

| 2-Hydroxynicotinimidamide |

| 2-(Oximino)-nicotinimidamides |

| N-alkyl-2-chloropyridine-3-thiocarboxamides |

Nucleophilic Substitution Reactions at the Pyridine Core

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine substituent. This is due to the electron-withdrawing effect of both the chlorine atom and the nitrogen atom in the pyridine ring, which creates an electron-deficient center. libretexts.org Nucleophilic substitution reactions provide a direct method for introducing a variety of functional groups onto the pyridine core.

The general mechanism for nucleophilic aromatic substitution (SNAAr) involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. dalalinstitute.com

Common nucleophiles that can displace the chlorine atom in this compound include amines, alkoxides, and thiols. For instance, reaction with ammonia or primary amines can lead to the formation of the corresponding 2-aminonicotinimidamide (B13108579) derivatives. savemyexams.com These reactions are often carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

| Nucleophile | Product | Reaction Conditions |

| Ammonia (NH₃) | 2-Aminonicotinimidamide | Varies, often requires heat |

| Primary Amine (R-NH₂) | N-Substituted-2-aminonicotinimidamide | Varies, often requires heat |

| Alkoxide (RO⁻) | 2-Alkoxynicotinimidamide | Varies |

| Thiol (RSH) | 2-(Alkylthio)nicotinimidamide | Varies |

This table illustrates potential nucleophilic substitution reactions involving this compound. The specific conditions can vary based on the reactants.

Oxidation and Reduction Reaction Mechanisms

Oxidation and reduction reactions involving this compound can target either the pyridine ring or the imidamide functional group. The outcome of these reactions is highly dependent on the choice of oxidizing or reducing agent and the reaction conditions.

Oxidation: The pyridine ring is generally resistant to oxidation due to its aromatic nature. However, under strong oxidizing conditions, it can be cleaved. The imidamide group can also be susceptible to oxidation. Oxidation is defined as the loss of electrons, an increase in oxidation state, the addition of oxygen, or the removal of hydrogen. byjus.comlibretexts.org

Reduction: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of the pyridine ring, forming a piperidine (B6355638) derivative. The chlorine atom may also be susceptible to hydrogenolysis, where it is replaced by a hydrogen atom. Reduction is characterized by the gain of electrons, a decrease in oxidation state, the removal of oxygen, or the addition of hydrogen. byjus.comcgc.edu

The choice of reducing agent is crucial in determining the product. For example, milder reducing agents might selectively reduce one functional group over another.

| Reagent | Reaction Type | Potential Product |

| Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation | Ring cleavage products |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction | 2-Chloropiperidinimidamide or Nicotinimidamide |

| Hydride Reagents (e.g., NaBH₄) | Reduction | Potential reduction of the imidamide group |

This table provides examples of possible oxidation and reduction reactions. The actual products will depend on the specific reagents and reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com The chlorine atom on the pyridine ring acts as a leaving group, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the chloro-substituted pyridine with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild reaction conditions and tolerance of various functional groups. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (forming C-N bonds), can also be employed with this compound to further diversify its derivatization. sigmaaldrich.com

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst + Base | C-C |

| Stille | Organotin Reagent | Pd catalyst | C-C |

| Heck | Alkene | Pd catalyst + Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N |

This table summarizes common cross-coupling reactions applicable to this compound.

Role as a Synthetic Intermediate for Complex Heterocyclic Architectures

Due to the reactivity of its chloro and imidamide functionalities, this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. sigmaaldrich.com These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. openmedicinalchemistryjournal.comopenaccessjournals.com

For example, the imidamide group can undergo cyclization reactions with various bifunctional reagents to form fused heterocyclic systems. The chlorine atom can be displaced by a nucleophile, which can then participate in a subsequent intramolecular reaction to build another ring. The ability to perform sequential reactions on this compound allows for the construction of intricate molecular scaffolds.

The synthesis of bicyclic and polycyclic nitrogen-containing heterocycles often utilizes starting materials like this compound. These complex structures are frequently found in natural products and pharmaceutically active compounds. openmedicinalchemistryjournal.com The strategic manipulation of the functional groups in this compound provides a versatile entry point into a wide array of novel heterocyclic systems.

Medicinal Chemistry and Biological Target Interaction Research

Investigation of Biological Activities Associated with 2-Chloronicotinimidamide

No public data exists on the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS) or any other enzymes. Overexpression of iNOS is linked to various inflammatory diseases and neurological disorders, making it a significant target for inhibitor development. However, studies detailing the IC₅₀ values or the mechanism of inhibition for this compound are absent from the scientific record.

There is no available research on the interaction of this compound with any biological receptors or its ability to modulate signaling pathways. The modulation of signaling cascades, such as those involving G protein-coupled receptors or tyrosine kinases, is a fundamental mechanism for many therapeutic agents. Without experimental data, the role of this compound in cellular signaling remains unknown.

Information regarding the effects of this compound in cellular assays is not available. Standard assays, such as those measuring cell viability (e.g., MTT or ATP-based assays) and anti-proliferative effects, are crucial for initial drug screening. The response of cell lines to this compound has not been documented.

Structure Activity Relationship Sar and Derivative Studies

Principles for Structure-Activity Relationship Analysis of 2-Chloronicotinimidamide

The core of SAR analysis lies in correlating the biological activity of a set of related compounds with their physicochemical properties, which are determined by their chemical structures. taylorfrancis.comumb.edu This involves a systematic process of modifying the lead compound, this compound, to probe how changes in its structure affect its biological efficacy. fiveable.me The ultimate goal is to build a comprehensive understanding that can guide the design of more potent and selective molecules. walisongo.ac.id

Systematic Derivatization and Substituent Modification

Systematic derivatization is a cornerstone of SAR studies. For the nicotinimidamide scaffold, this involves creating a series of new compounds by introducing various substituents at different positions on the molecule. A study on nicotinimidamide derivatives demonstrated that the positions and types of substituents on the aromatic rings profoundly influence their biological activity. researchgate.net For instance, the synthesis of a library of nicotinimidamides through a four-component reaction allowed for a detailed examination of how different functional groups impact cytotoxicity. researchgate.net This approach enables researchers to map out the chemical space around the core structure, identifying regions where modifications lead to enhanced or diminished activity. The process involves modifying the lead compound to create analogues with improved characteristics, such as enhanced potency or reduced toxicity. researchgate.net

Bioisosteric Replacements in Nicotinimidamide Scaffolds

Bioisosterism is a strategy used in medicinal chemistry to swap one functional group or atom for another with similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure. researchgate.netnih.gov Bioisosteric replacements are a powerful tool for optimizing lead compounds. spirochem.com In the context of the nicotinimidamide scaffold, this could involve several modifications.

Classical bioisosteres for the pyridine (B92270) ring could include other aromatic rings like benzene (B151609), which would alter the electronic distribution and hydrogen bonding capacity. fiveable.me Non-classical bioisosteres might involve more significant structural changes that retain the key interactive features of the original scaffold. researchgate.net For example, replacing the chlorine atom with other halogens (F, Br, I) or with groups like -CH3 or -CF3 can probe the importance of electronics and sterics at that position. The amidine group (-C(=NH)NH2) itself could be replaced by other bioisosteric groups such as guanidine (B92328) or a urea (B33335) moiety to explore different hydrogen bonding patterns and basicity. These replacements help in understanding the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. fiveable.menih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

The specific placement and nature of atoms and functional groups on the this compound framework are critical determinants of its biological profile.

Influence of Chlorine Atom Position and Halogenation Patterns

The introduction of a chlorine atom into a specific position of a biologically active molecule can significantly enhance its intrinsic activity. researchgate.neteurochlor.org In the case of this compound, the chlorine at the C2 position of the pyridine ring plays a crucial role. Its electron-withdrawing nature makes the pyridine ring electron-deficient, which can influence its reactivity and interactions with biological targets. researchgate.net

The position of the halogen is often critical. For example, in other heterocyclic compounds, a chlorine substituent in one position may cause a significant increase in activity, while placing it in another has no additional effect. eurochlor.org Furthermore, the chlorine atom can participate in specific, stabilizing interactions, such as halogen-π interactions with aromatic rings in a biological target, which can enhance binding affinity. nih.gov Altering the halogen from chlorine to bromine or fluorine, or introducing multiple halogen atoms, would modify the molecule's lipophilicity, electronic character, and potential for such stabilizing interactions, thereby modulating its biological activity and selectivity. researchgate.net

Effects of Varied Substituent Nature and Position on the Pyridine Ring

Beyond the C2 chlorine, substituents at other positions on the pyridine ring can dramatically alter the compound's properties. researchgate.net Research on related nicotinamide (B372718) derivatives has shown that the specific placement of groups on the aromatic rings is a key factor influencing their biological effect. researchgate.net For instance, in a study of nicotinimidamides, a compound featuring a chloro group at the para-position of an attached phenyl ring and a hydroxyl group at the ortho-position of another phenyl ring demonstrated exceptional activity against Ralstonia solanacearum. researchgate.net

Substituents can influence activity through several mechanisms:

Steric Effects : Bulky groups can physically hinder the molecule from fitting into a binding site. walisongo.ac.id

Electronic Effects : Electron-donating or electron-withdrawing groups alter the charge distribution across the molecule, affecting its interaction with polar residues in a target protein. walisongo.ac.id

The following table summarizes the impact of substituent variations on the activity of a series of synthesized nicotinimidamide derivatives against the R. solanacearum bacterium, illustrating these principles.

| Compound | Ring A Substituent (ortho) | Ring C Substituent (para) | Relative Efficacy |

| 4a | -OH | -Cl | Exceptionally Effective |

| Other Analogs | Varied Substituents | Varied Substituents | Lower Efficacy |

This table is illustrative, based on findings that compound 4a was uniquely effective due to its specific substitution pattern. researchgate.net

Synthesis and Evaluation of this compound Derivatives and Analogues

The synthesis of derivatives is a critical step in exploring the SAR of this compound. Modern synthetic methods allow for the efficient creation of diverse analogues. One notable approach involves a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction, which has been used to produce a series of novel nicotinimidamides from O-acetyl oximes, terminal ynones, sulfonyl azides, and an ammonium (B1175870) source. researchgate.net This method is significantly more efficient than previously reported strategies. researchgate.net

Following synthesis, the new compounds are subjected to biological evaluation to determine their activity. nih.govmdpi.comnih.gov For example, the nicotinimidamide derivatives synthesized via the four-component reaction were tested for their cytotoxicity against various cell lines. researchgate.net Such screening assays provide crucial data, such as IC50 values (the concentration of an inhibitor required to reduce a biological process by half), which quantify the potency of each derivative. walisongo.ac.idnih.gov These results are then used to refine the SAR model. For instance, a study involving the synthesis and evaluation of 1H-imidazole derivatives found that a bromo-substituted compound was the most active in the series for anticonvulsant activity. researchgate.net Similarly, evaluating a series of 2-anilino-4-triazolpyrimidine derivatives allowed for the identification of compounds with potent inhibitory activity against specific enzymes. dovepress.com This iterative cycle of synthesis and evaluation is essential for the rational design of new and improved therapeutic agents. nih.gov

Imidazole (B134444) Derivatives

The synthesis of imidazole-containing compounds from 2-chloropyridine (B119429) precursors has been a strategy to explore new chemical entities with potential therapeutic applications. While direct SAR studies on imidazole derivatives of this compound are not extensively documented in publicly available literature, general principles can be inferred from related structures.

For instance, the synthesis of N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide highlights a key structural framework. In such compounds, the imidazole ring and the chloropyridine moiety are crucial for their biological effects. The imidazole ring, with its capacity for hydrogen bonding and its specific electronic properties, can interact with biological targets. researchgate.netjopir.in Modifications to the imidazole ring, such as the introduction of substituents, can significantly alter the compound's biological profile. researchgate.netmdpi.com

| Compound/Derivative | Modification | Apparent Effect on Activity | Reference |

| N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide | Combination of imidazole and chloropyridine rings | Potential antimicrobial and anticancer properties | |

| Imidazole-Coumarin Conjugates | Hydrogen at N(1) of imidazole and substituents (Cl, F, Br, Me, OMe) on coumarin | Increased potency and selectivity for antiviral activity | mdpi.com |

| 2-Substituted Imidazoles | 1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole | Selective alpha 2-adrenoceptor antagonist activity | researchgate.net |

This table presents a summary of SAR findings for imidazole derivatives from related structural classes due to the limited direct data on this compound derivatives.

Pyrimidine (B1678525) and Pyridinone Analogues

The synthesis of pyrimidine and pyridinone analogues from 2-chloropyridine derivatives offers another avenue for developing new biologically active molecules. The pyrimidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities.

A single-step synthesis method for creating pyrimidine derivatives from N-vinyl and N-aryl amides involves the use of 2-chloropyridine for amide activation. organic-chemistry.org This highlights the utility of 2-chloropyridine derivatives as precursors for pyrimidine-containing compounds. The structure-activity relationships of pyrimidine derivatives often reveal that the substitution pattern on the pyrimidine ring is a key determinant of their biological effects.

In a series of pyrimidine and pyridine derivatives evaluated as cholinesterase inhibitors, it was found that pyrimidine amine compounds were more potent on certain enzymes than their pyridine counterparts. acs.org This suggests that the arrangement of nitrogen atoms in the heterocyclic ring significantly influences biological activity. Furthermore, the nature of the substituents on the pyrimidine ring can impact potency and selectivity. mdpi.com For example, in a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the substituents were shown to be crucial for their antiproliferative activity. nih.gov

Pyridinone derivatives, which can be synthesized from chalcones derived from substituted pyridines, also represent an important class of compounds. The conversion of a 2-pyridone derivative to a 2-chloropyridine derivative is a key step in the synthesis of more complex heterocyclic systems. nih.gov

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity/Significance | Reference |

| Pyrimidine derivatives from N-vinyl/aryl amides | Formed via 2-chloropyridine activation | Demonstrates synthetic utility of 2-chloropyridine precursors | organic-chemistry.org |

| Pyrimidine amine derivatives | Pyrimidine core with amine substituents | Potent cholinesterase inhibition | acs.org |

| Pyrido[2,3-d]pyrimidine derivatives | Fused pyrimidine-pyridine scaffold | Antiproliferative activity | nih.gov |

| 2-Chloropyridine derivatives from 2-pyridones | Intermediate for further heterocycle synthesis | Key synthetic step for accessing diverse structures | nih.gov |

This table summarizes SAR insights for pyrimidine and pyridinone analogues based on studies of related 2-chloropyridine and 2-chloropyrimidine (B141910) structures.

Other Fused Heterocyclic Compounds

The chemical reactivity of 2-chloropyridine derivatives makes them valuable starting materials for the synthesis of a variety of fused heterocyclic compounds. The ability to introduce substituents at specific positions on the pyridine ring through methods like metallation allows for the construction of complex polyheterocyclic systems. rsc.org

The synthesis of fused heterocycles such as naphthyridines and aza-analogues of coumarins, xanthones, and acridones has been achieved from 2,3-disubstituted pyridines derived from 2-chloropyridine. rsc.org These fused systems often possess unique three-dimensional structures that can lead to specific interactions with biological targets.

For example, imidazo[1,2-a]pyridines, a class of fused heterocyles, can be synthesized from 2-aminopyridines, which can be derived from 2-chloropyridines. organic-chemistry.org The biological evaluation of such fused systems often reveals that the nature and position of substituents on the fused ring system are critical for activity. In a review of fused imidazole derivatives, it was noted that lead optimization and molecular modeling studies have been instrumental in identifying potent compounds. researchgate.net

The synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) ring, starting from 2-chloronicotinic acid (a related structure), has been reported to yield compounds with antifungal activities. nih.gov Structure-activity relationship studies on these compounds indicated that the introduction of specific groups on the benzene and hydrazone moieties could enhance their antifungal properties. nih.gov

| Fused Heterocycle Class | Synthetic Precursor/Method | Key SAR Finding/Significance | Reference |

| Naphthyridines, aza-coumarins, etc. | Metallation of 2-chloropyridine | Provides access to diverse polyheterocyclic scaffolds | rsc.org |

| Imidazo[1,2-a]pyridines | From 2-aminopyridines | Substituents on the fused ring system are critical for activity | organic-chemistry.org |

| Nicotinamide derivatives with 1,3,4-oxadiazole | From 2-chloronicotinic acid derivatives | Specific substituents enhance antifungal activity | nih.gov |

This table provides an overview of the synthesis and potential for SAR studies of various fused heterocyclic compounds derived from or related to 2-chloropyridine structures.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These methods can predict molecular properties, simulate dynamic processes, and explore interactions with biological targets, providing insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT studies can elucidate the molecular geometry, vibrational frequencies, and electronic structure of 2-Chloronicotinimidamide.

For a molecule like this compound, DFT calculations would typically be performed using a basis set such as B3LYP/6–31+G(d,p) to optimize the molecular geometry and predict its structural parameters. In a study on newly designed nicotinamide (B372718) derivatives, this level of theory was used to investigate their structure and electronic properties researchgate.net. Similarly, research on 2-chloronicotinic acid utilized DFT to calculate optimized geometric parameters like bond lengths and angles, showing good agreement with experimental values researchgate.net.

Key parameters that would be determined for this compound include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions researchgate.net.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure researchgate.netresearchgate.net.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent or a biological membrane nih.govnih.gov.

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with water molecules, and solving Newton's equations of motion for every atom in the system. This allows for the observation of:

Conformational Flexibility: How the molecule's shape changes over time, including the rotation of flexible bonds.

Solvation Effects: How the molecule interacts with surrounding water molecules through hydrogen bonds and other non-covalent interactions.

Stability of Complexes: When docked to a protein, MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the binding affinity and mechanism nih.gov. Analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time is a common method to evaluate stability nih.govnih.gov.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein nih.govyoutube.comyoutube.com. This method is essential in drug discovery for identifying potential biological targets and understanding binding mechanisms at the molecular level.

For this compound, docking studies would be performed to screen for potential protein targets and to predict its binding mode within an active site. The process involves:

Preparation: Obtaining the 3D structures of both this compound (the ligand) and the target protein.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the protein in various conformations and orientations youtube.com.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol) nih.gov. The pose with the lowest energy is generally considered the most favorable.

Analysis: The best-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site.

In a study on 2-chloro-pyridine derivatives containing flavone (B191248) moieties, docking simulations were used to position the compounds into the active site of the telomerase enzyme to determine the probable binding model nih.govsigmaaldrich.com. Similarly, docking analyses of nicotinamide derivatives were used to identify potential inhibitors against bacterial proteins researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov.

Development of Linear and Non-Linear QSAR Models

To develop a QSAR model for a series of nicotinimidamide analogs, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Building: Statistical methods are used to build a model that correlates a subset of these descriptors with the observed biological activity.

Linear Models: Methods like Multiple Linear Regression (MLR) are used to create a simple linear equation.

Non-Linear Models: More complex, non-linear relationships are captured using machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) nih.gov.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability.

Predictive Modeling of Biological Activity and ADMET Properties

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. This is highly valuable for prioritizing which compounds to synthesize and test experimentally.

Furthermore, QSAR-like approaches are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting ADMET properties early in the drug discovery process helps to identify compounds that are likely to fail later due to poor pharmacokinetics or toxicity researchgate.netnih.gov.

Various online platforms and software can predict ADMET properties for a given molecule like this compound nih.govmdpi.com. These predictions are based on large datasets of known compounds and sophisticated models.

Table 2: Illustrative In Silico ADMET Predictions for this compound (Note: This table is for illustrative purposes, showing the types of parameters that would be evaluated.)

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut |

| Caco-2 Permeability | High | Suggests ability to cross intestinal barrier |

| Distribution | ||

| BBB Permeability | Low/Medium | Predicts potential to cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Indicates it may not be actively effluxed from cells |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low likelihood of drug-drug interactions via this enzyme |

| Excretion | ||

| Renal OCT2 Substrate | Yes/No | Predicts potential for renal clearance pathway |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicts lack of mutagenic potential |

| hERG I Inhibitor | Low risk | Low likelihood of causing cardiotoxicity |

These computational predictions provide a valuable framework for guiding the experimental investigation of this compound, helping to optimize its properties and explore its potential therapeutic applications.

In Silico Screening and Virtual Drug Design

In silico screening and virtual drug design are powerful computational techniques that allow researchers to identify and evaluate potential drug candidates from vast virtual libraries of chemical compounds, significantly reducing the time and cost associated with laboratory screening. nih.gov

Virtual screening is a key component of early-stage drug discovery used to search large databases of compounds for molecules that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches. In the context of a target for which this compound might be a starting point or a scaffold, these methods would be employed to find other molecules with potentially higher affinity or better properties.

The process typically involves:

Target Identification and Preparation: Defining the 3D structure of the biological target (e.g., a protein or enzyme). If an experimental structure is unavailable, it can be predicted using homology modeling.

Compound Library Preparation: Compiling a large digital library of small molecules. These libraries can contain millions of commercially available or synthetically feasible compounds.

Molecular Docking: A computational simulation that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. A scoring function is used to estimate the binding affinity, with lower scores often indicating a more favorable interaction.

The output of a virtual screening campaign is a ranked list of "hit" compounds. These hits are then prioritized for experimental testing.

Illustrative Data from a Hypothetical Virtual Screening

The following table represents the type of data that would be generated from a virtual screening campaign to identify potential hit compounds that are structurally related to or designed to interact with a target similar to that of this compound.

Disclaimer: The data presented below is purely illustrative and does not represent actual experimental or computational results for this compound. It is intended to demonstrate the format and nature of findings from such a study.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions with Target Residues |

|---|---|---|---|

| ZINC12345678 | -9.8 | 50 | Hydrogen bond with SER-122, Pi-Pi stacking with PHE-256 |

| CHEMBL987654 | -9.5 | 75 | Hydrogen bond with ASN-120, Hydrophobic interaction with LEU-250 |

| PUBCHEM246810 | -9.2 | 110 | Salt bridge with ASP-101, Hydrogen bond with SER-122 |

| MAYBRIDGE13579 | -8.9 | 150 | Pi-Pi stacking with PHE-256, van der Waals interactions |

Computational tools are increasingly used to predict the outcomes of chemical reactions and to plan synthetic routes for target molecules. eurekalert.orgresearchgate.net

Reaction Outcome Prediction: Machine learning models can be trained on vast databases of known chemical reactions. arxiv.org These models learn the complex relationships between reactants, reagents, and conditions to predict the likely products of a new reaction, including its yield and potential byproducts. arocjournal.com For a novel or modified synthesis involving this compound, such tools could help chemists anticipate the results of a planned reaction step before performing it in the lab, saving time and resources. electropages.com

Retrosynthetic Planning: Retrosynthesis is a technique for designing a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. the-scientist.com Computer-Aided Synthesis Planning (CASP) tools use algorithms, often powered by AI, to propose and evaluate multiple synthetic pathways. synthiaonline.comrsc.org These programs deconstruct the target molecule based on a set of known chemical reactions or "transforms" to suggest a step-by-step manufacturing route. acs.org For this compound, a CASP tool could identify the most efficient and cost-effective methods for its synthesis.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by analyzing large datasets to identify patterns and make predictions that are beyond human capability. towardsai.netcas.org

The applications of AI in the context of a compound like this compound are extensive:

Accelerating Drug Discovery: AI can analyze biological and chemical data to identify new drug targets, design novel molecules with desired properties (generative AI), and predict their activity, toxicity, and pharmacokinetic profiles. nih.goviptonline.com This accelerates the entire "design-make-test-analyze" cycle of drug development. aitenea.comacs.org

Optimizing Chemical Synthesis: AI algorithms can predict optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize waste. saiwa.ai They can also help design more sustainable and "green" chemical processes. the-scientist.com

Predicting Molecular Properties: ML models can accurately predict a wide range of physicochemical properties for a molecule like this compound, such as its solubility, stability, and potential for off-target effects, based solely on its structure. electropages.com This allows for the early-stage filtering of compounds that are unlikely to succeed.

By integrating these advanced computational approaches, researchers can significantly streamline the process of discovering, developing, and synthesizing chemical compounds. acs.org

Patent Landscape and Pharmaceutical Intermediate Research

Academic Analysis of Patent Literature Pertaining to Nicotinimidamide Scaffolds

The nicotinimidamide scaffold, a core component of 2-Chloronicotinimidamide, is a privileged structure in medicinal chemistry, frequently appearing in patents for a diverse range of therapeutic agents. Academic analyses of patent literature highlight the broad utility of this moiety in drug discovery. The pyridine (B92270) ring, a fundamental component of this scaffold, is present in approximately 20% of the top 200 selling drugs, underscoring its importance in pharmaceutical research and development. vcu.edu

Patents related to nicotinamide (B372718) derivatives, a closely related class of compounds, demonstrate a wide array of biological activities. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been patented for their potent fungicidal properties. mdpi.com The synthesis of these derivatives often involves the modification of the nicotinic acid backbone, a process where intermediates like this compound could play a crucial role. Furthermore, recent research has focused on the efficient synthesis of novel nicotinimidamides, showcasing their potential as candidates for liver cancer treatment. nih.gov This body of work, documented in both patents and scholarly articles, underscores the sustained interest in and the expanding therapeutic potential of the nicotinimidamide scaffold.

A comprehensive analysis of the patent landscape reveals a focus on developing efficient and scalable synthetic routes to nicotinamide and its derivatives. This is driven by the need to produce these key intermediates in a cost-effective manner for large-scale pharmaceutical manufacturing. The intellectual property surrounding these compounds often centers on novel synthetic methods, new crystalline forms, and their application in the treatment of various diseases.

This compound as a Key Building Block in Pharmaceutical Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of a variety of complex pharmaceutical molecules. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more elaborate molecular architectures. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.

The pyridine moiety itself is a fundamental building block in the pharmaceutical industry. vcu.edupostapplescientific.com Its derivatives are integral to the synthesis of a wide range of drugs, including antihistamines, antibiotics, and anticancer agents. postapplescientific.com High-purity pyridine derivatives are essential for ensuring the efficacy, safety, and regulatory compliance of the final drug product. nbinno.com

While specific examples of marketed drugs synthesized directly from this compound are not extensively detailed in publicly available literature, the closely related halo-substituted nicotinonitriles are used in the streamlined manufacturing of drugs like Nevirapine, an antiretroviral medication. vcu.edu This highlights the potential of chlorinated pyridine intermediates in efficient drug synthesis. The synthesis of pharmaceutically useful pyridine derivatives, such as those used in proton pump inhibitors like Omeprazole and Lansoprazole, often involves multi-step processes where functionalized pyridine intermediates are key. nbinno.comgoogle.com

Below is an interactive data table summarizing the key attributes of this compound as a pharmaceutical intermediate.

| Property | Description | Significance in Pharmaceutical Synthesis |

| Chemical Structure | A pyridine ring substituted with a chlorine atom at the 2-position and an imidamide group at the 3-position. | The chlorine atom acts as a leaving group for nucleophilic substitution, enabling the introduction of various functionalities. The imidamide group can participate in cyclization reactions or be modified to other functional groups. |

| Reactivity | The 2-chloro position is susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). | Allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies during drug discovery. |

| Versatility | Can be used to construct a variety of heterocyclic systems and introduce different pharmacophores. | Enables the synthesis of compounds with a broad spectrum of potential therapeutic applications. |

| Scalability | The synthesis of related pyridine intermediates has been optimized for large-scale production. | Potential for cost-effective manufacturing of active pharmaceutical ingredients (APIs). |

Advanced Methodologies for Pharmaceutical Intermediate Production

The production of pharmaceutical intermediates like this compound is increasingly benefiting from advanced manufacturing technologies aimed at improving efficiency, reducing costs, and enhancing sustainability. The synthesis of pyridine and its derivatives, which can be challenging and costly, is a key area of focus for process optimization. vcu.edu

One significant advancement is the development of continuous flow reactors for the synthesis of pyridine compounds. This technology offers several advantages over traditional batch processing, including improved reaction control, higher yields, and reduced production time and cost. For example, a five-step batch process for a pyridine-based intermediate was successfully converted to a single continuous step, resulting in a projected 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu

Catalysis also plays a crucial role in the modern synthesis of pyridine derivatives. The Chichibabin synthesis, a classic method, utilizes a catalyst for the reaction of aldehydes, ammonia (B1221849), and formaldehyde to produce pyridine. postapplescientific.com More advanced catalytic systems are continuously being developed to improve the efficiency and selectivity of these reactions.

Furthermore, the principles of green chemistry are being integrated into the production of pharmaceutical intermediates. This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes. The goal is to create manufacturing methods that are not only economically viable but also environmentally responsible.

The table below outlines some of the advanced methodologies being applied to the production of pyridine-based pharmaceutical intermediates.

| Methodology | Description | Advantages |

| Continuous Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a single batch. | Improved reaction control, higher yields, reduced reaction times, enhanced safety, and easier scalability. vcu.edu |

| Advanced Catalysis | The use of novel catalysts to improve the efficiency and selectivity of synthetic reactions. | Higher reaction rates, milder reaction conditions, and the ability to produce specific isomers. postapplescientific.com |

| Automation and Process Analytical Technology (PAT) | The use of automated systems and real-time monitoring to control and optimize manufacturing processes. | Increased consistency, reduced human error, and improved product quality. |

| Green Chemistry Approaches | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | Reduced environmental impact, improved safety, and potential for cost savings. |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Production

The efficient and scalable synthesis of 2-Chloronicotinimidamide is a prerequisite for its comprehensive biological evaluation. Current synthetic strategies for similar compounds can be adapted and optimized for its production. A plausible route begins with the synthesis of its precursor, 2-chloronicotinamide, from 2-chloro-3-cyanopyridine. This reaction involves hydrolysis of the nitrile group using concentrated sulfuric acid, followed by neutralization with ammonia (B1221849). chemicalbook.com

To convert the resulting amide to the target imidamide, researchers can explore modern synthetic methodologies. A recently developed tandem four-component reaction for the synthesis of nicotinimidamides offers a promising and efficient alternative to traditional methods. nih.gov This copper-catalyzed domino reaction utilizes O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate to construct the nicotinimidamide core. nih.gov Adapting this methodology for a chlorinated precursor could streamline the synthesis, potentially improving yield and reducing waste, in line with green chemistry principles.

Future research should focus on optimizing reaction conditions, catalyst systems, and substrate scope to develop a robust and economically viable process for large-scale production of this compound.

Table 1: Potential Synthetic Approaches for this compound

| Step | Description | Starting Material | Key Reagents | Potential Advantage |

| Precursor Synthesis | Hydrolysis of a nitrile to an amide. chemicalbook.com | 2-chloro-3-cyanopyridine | Concentrated H₂SO₄, NH₄OH | High yield (98% reported for 2-chloronicotinamide). chemicalbook.com |

| Imidamide Formation | Tandem four-component reaction. nih.gov | 2-chloronicotinamide derivative | Cu(I) catalyst, O-acetyl oximes, ynones, sulfonyl azides | High efficiency, domino methodology. nih.gov |

| Alternative Imidamide Synthesis | Conversion from a nitrile precursor. scienceopen.com | Substituted nicotinonitrile | LiN(TMS)₂ | Direct conversion from nitrile to amidine. scienceopen.com |

Identification of Novel Biological Targets and Therapeutic Areas

The biological targets of this compound have not yet been elucidated. However, the broader class of pyridine (B92270) derivatives exhibits a wide range of biological activities, suggesting several potential therapeutic areas for investigation. For instance, various 6-chloro-pyridin-2-yl-amine derivatives have demonstrated antibacterial and antifungal properties. researchgate.net Similarly, other substituted pyridine derivatives have been explored as potential antimicrobial agents. nih.gov

Given these precedents, initial screening of this compound should focus on its antimicrobial potential against a panel of pathogenic bacteria and fungi. Furthermore, nicotinamide (B372718) and its derivatives are known to be involved in cellular signaling and metabolism, with some acting as inhibitors of enzymes like DNA gyrase. nih.gov This suggests that this compound could be investigated for anticancer activity, a hypothesis supported by the observed antiproliferative effects of other novel nicotinamidines against human cancer cell lines. scienceopen.com

Future research will need to employ target identification techniques, such as affinity-based pull-down assays and computational predictions, to uncover the specific molecular targets through which this compound exerts its biological effects.

Table 2: Potential Therapeutic Areas for this compound Based on Analogues

| Therapeutic Area | Rationale Based on Related Compounds | Example of Related Compound Class |

| Antibacterial/Antifungal | Demonstrated activity against pathogenic microbes. researchgate.net | Chloro-pyridin-yl-amine derivatives. researchgate.net |

| Anticancer | Cytotoxic activities against human cancer cell lines. scienceopen.com | Substituted phenylfuranylnicotinamidines. scienceopen.com |

| Neurodegenerative Diseases | Nicotinic acetylcholine receptors are key targets for neurological disorders. nih.govnih.gov | Nicotine analogues. mdpi.com |

Integration of Advanced Computational Techniques for Rational Design

Computational modeling is a powerful tool in modern drug discovery that can accelerate the identification of lead compounds and optimize their properties. mdpi.comresearchgate.net To date, no specific computational studies on this compound have been published. However, the application of these techniques to the broader class of nicotinic compounds provides a clear roadmap for future research.

Homology modeling, molecular docking, and molecular dynamics simulations have been successfully used to study the interactions of ligands with nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological conditions like alcoholism. nih.govnih.gov Similar in silico approaches could be employed for this compound. By building a virtual library of its derivatives and simulating their docking to various known biological targets, researchers can predict binding affinities and modes of interaction. This can help prioritize which derivatives to synthesize and test, saving time and resources. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial biological data is available. These models can identify the key structural features of this compound that are crucial for its activity, guiding the rational design of more potent and selective analogues.

Development of Multi-Target Directed Ligands

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often respond better to therapies that can modulate multiple biological targets simultaneously. nih.govmdpi.com The development of Multi-Target Directed Ligands (MTDLs) is a promising strategy to address this complexity. dovepress.com The nicotinamide scaffold is a privileged structure in medicinal chemistry and could serve as a valuable core for the design of MTDLs.

Future research could explore the potential of this compound as a platform for creating MTDLs. By strategically modifying its structure, it may be possible to design molecules that interact with multiple, disease-relevant targets. For example, in the context of neurodegenerative diseases, one could aim to combine inhibition of acetylcholinesterase with modulation of monoamine oxidase B, two key targets in Alzheimer's and Parkinson's disease treatment. nih.gov The chlorine atom and the imidamide group on the pyridine ring of this compound offer versatile chemical handles for the addition of other pharmacophoric moieties to achieve a multi-target profile.

Interdisciplinary and Collaborative Research Opportunities

Advancing the study of this compound from a chemical curiosity to a potential therapeutic agent will require a highly interdisciplinary and collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Synthetic and Medicinal Chemists will be essential for developing efficient synthetic routes and creating libraries of derivatives for structure-activity relationship studies.

Computational Biologists and Chemists can apply molecular modeling and machine learning techniques to predict biological targets, guide rational drug design, and elucidate mechanisms of action. nih.gov

Pharmacologists and Biochemists will need to conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and target engagement of the synthesized compounds.

Structural Biologists can work to determine the crystal structures of this compound or its derivatives bound to their biological targets, providing crucial insights for further optimization.

Establishing collaborations between academic research institutions and pharmaceutical industry partners will be vital to translate promising basic research findings into clinical development programs. Such partnerships can provide the necessary resources and expertise to navigate the complex pathway of drug development.

Q & A

Q. What are the established synthetic routes for 2-Chloronicotinimidamide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) in detail .

- Purify intermediates via recrystallization or column chromatography, with purity verified by HPLC or TLC .

- Characterize the final compound using H/C NMR, FTIR, and mass spectrometry, cross-referencing with spectral databases .

- Include step-by-step procedures and raw spectral data in supplementary materials for peer validation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure, comparing chemical shifts to analogous nicotinamide derivatives .

- HPLC/GC-MS : Quantify purity and detect impurities; optimize mobile phases and column types (e.g., C18 reverse-phase) for resolution .

- Elemental Analysis : Validate empirical formula accuracy within ±0.3% error margins .

- Thermal Analysis : DSC/TGA to assess stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Modification : Systematically alter substituents (e.g., halogen position, alkyl groups) and assess biological activity (e.g., enzyme inhibition assays) .

- In Silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., kinases) .

- Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to correlate structural changes with activity trends .

- Control Groups : Include positive/negative controls and replicate experiments to minimize batch variability .

Q. What strategies are effective in resolving contradictions in reported biological activity data of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, controlling for variables like assay type (e.g., cell-based vs. in vitro) or concentration ranges .

- Method Comparison : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate methodological discrepancies .

- Systematic Reviews : Use PRISMA guidelines to evaluate study quality and bias, prioritizing high-confidence datasets .

- Collaborative Verification : Share samples with independent labs for cross-validation .

Q. How to develop a validated analytical method for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Optimize extraction techniques (SPE, LLE) to minimize matrix interference .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R ≥ 0.995), precision (%RSD < 5%), and recovery (80–120%) .

- Cross-Platform Calibration : Validate results using orthogonal methods (e.g., LC-MS vs. UV-Vis) .

- Documentation : Publish full validation parameters (LOD, LOQ) and raw calibration curves in supplementary materials .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- Structured Reporting : Separate raw data (e.g., NMR spectra, chromatograms) from processed results, using tables for comparative analysis .

- Metadata Inclusion : Note instrument models (e.g., Bruker AVANCE III HD 400 MHz), software versions, and calibration dates .

- Open Data : Deposit datasets in repositories like Zenodo or ChemRxiv with DOIs for public access .

- Error Analysis : Report uncertainties (e.g., ±SD) and justify significant figures based on instrument precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.